5,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Overview
Description
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H7Cl2N3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-2,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity and application potential .
Scientific Research Applications
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to suppress the generation of nitric oxide (NO) in inflammatory responses, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Uniqueness
5,6-Dichloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at positions 5 and 6 of the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVISLJSTMDGSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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